Cas no 82193-30-4 (ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate)
ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-8-methyl-, ethyl ester
- ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carbox ylate
- ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate
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- Inchi: 1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3
- InChI Key: KNGMLBLEBFJEKE-UHFFFAOYSA-N
- SMILES: C12=NC(C(OCC)=O)=C(N)N1C=CC=C2C
ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10847574-0.05g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 0.05g |
$285.0 | 2023-10-27 | |
| Enamine | EN300-10847574-0.1g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 0.1g |
$426.0 | 2023-10-27 | |
| Enamine | EN300-10847574-0.25g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 0.25g |
$607.0 | 2023-10-27 | |
| Enamine | EN300-10847574-0.5g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 0.5g |
$959.0 | 2023-10-27 | |
| Enamine | EN300-10847574-1.0g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 1.0g |
$1229.0 | 2023-07-10 | |
| Enamine | EN300-10847574-2.5g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 2.5g |
$2408.0 | 2023-10-27 | |
| Enamine | EN300-10847574-5.0g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 5.0g |
$3562.0 | 2023-07-10 | |
| Enamine | EN300-10847574-10.0g |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 10.0g |
$5283.0 | 2023-07-10 | |
| 1PlusChem | 1P028T0T-50mg |
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 50mg |
$402.00 | 2024-04-21 | |
| 1PlusChem | 1P028T0T-100mg |
ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
82193-30-4 | 95% | 100mg |
$589.00 | 2024-04-21 |
ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate
Recent Advances in the Study of Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 82193-30-4)
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 82193-30-4) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic compound, belonging to the imidazopyridine class, serves as a crucial building block for the synthesis of various bioactive molecules targeting multiple disease pathways.
Recent studies have demonstrated that this compound exhibits remarkable kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 82193-30-4 showed potent inhibition of CDK2/cyclin E with IC50 values in the low micromolar range, suggesting potential applications in oncology drug development.
The compound's structural features, including the ethyl ester moiety and amino group at position 3, provide excellent opportunities for chemical modifications. Researchers at several pharmaceutical companies have reported successful derivatization strategies that enhance both the potency and selectivity of molecules based on this scaffold. Notably, the 8-methyl substitution appears to play a critical role in improving metabolic stability while maintaining target affinity.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in antimicrobial applications. A 2024 study demonstrated that certain analogs of 82193-30-4 exhibited promising activity against drug-resistant bacterial strains, particularly Gram-positive pathogens. The mechanism appears to involve interference with bacterial cell wall biosynthesis pathways.
From a synthetic chemistry perspective, several improved methodologies for producing 82193-30-4 have been reported in the past two years. These include more efficient condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds, as well as novel catalytic systems that significantly improve yields while reducing byproduct formation.
Current challenges in the development of therapeutics based on this scaffold include optimizing pharmacokinetic properties and achieving sufficient target selectivity. However, the recent identification of crystal structures of target proteins in complex with 82193-30-4 derivatives has provided valuable insights for structure-based drug design approaches.
Looking forward, researchers anticipate that ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate will continue to serve as an important pharmacophore in drug discovery programs, particularly in oncology, infectious diseases, and potentially neurodegenerative disorders where kinase modulation shows therapeutic promise.
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